N-(4H-1,2,4-triazol-4-yl)benzamide
Description
Properties
CAS No. |
13213-82-6 |
|---|---|
Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C9H8N4O/c14-9(8-4-2-1-3-5-8)12-13-6-10-11-7-13/h1-7H,(H,12,14) |
InChI Key |
QLANQXWHADSQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4H-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Acylation and Functionalization
The exocyclic amino group on the triazole ring undergoes regioselective acylation to form derivatives:
Regioselective Benzoylation
-
Mechanism : Acylation occurs preferentially at the N1 position of the triazole due to tautomer stabilization (Scheme 1) .
-
Example : Reaction with 3-nitrobenzoyl chloride yields 3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide, confirmed via X-ray crystallography .
Key Data :
| Substituent | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Nitrobenzoyl chloride | 10 h | 89 | >98% |
| 4-Methoxybenzoyl chloride | 12 h | 78 | 95% |
Cyclocondensation Reactions
The triazole ring participates in cyclization reactions to form fused heterocycles:
Formation of Triazolo-Pyrazine Derivatives
-
Reaction : N-(4H-1,2,4-triazol-4-yl)benzamide reacts with pyrazine-2-carbonyl chloride under reflux .
-
Product : Pyrazin-fused triazole derivatives (e.g., N-(3-mercapto-5-pyrazin-2-yl- triazol-4-yl)benzamide) .
-
Applications : Enhanced antimicrobial activity compared to parent compounds .
Spectral Data :
Selenium Dioxide-Mediated Cyclization
-
Reaction : Intramolecular oxidative cyclization of hydrazone derivatives using SeO₂ yields fused 1,2,4-triazolo[4,3-a]pyridines .
-
Mechanism : SeO₂ acts as an oxidant, facilitating electron transfer and cyclization (Scheme 2) .
Nitro Group Reduction
-
Reaction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further functionalization.
Comparative Reactivity with Analogues
The benzamide group enhances stability and directs reactivity compared to simpler triazoles:
| Property | This compound | 1,2,4-Triazole |
|---|---|---|
| Acylation Rate | Slower (steric hindrance) | Faster |
| Thermal Stability | >250°C | ~200°C |
| Solubility | Low in polar solvents | Moderate |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
N-(4H-1,2,4-triazol-4-yl)benzamide has shown potential as an antimicrobial agent due to its ability to inhibit specific enzymes and receptors. The triazole ring is known for its antifungal and antibacterial properties, making it a valuable scaffold in drug discovery.
- Mechanism of Action : The compound may inhibit enzyme activity by binding to active sites on target proteins, thereby blocking their functions. This mechanism is particularly relevant in the development of treatments for infections caused by bacteria and fungi.
- Case Study : Research indicates that derivatives of this compound demonstrate significant activity against Trypanosoma cruzi and Leishmania species. For example, studies have shown IC50 values ranging from 28 to 3720 nM against T. cruzi, suggesting its potential as a therapeutic agent for Chagas disease and leishmaniasis.
Antiparasitic Activity
The triazole derivatives have been extensively studied for their antiparasitic effects. They exhibit potent in vitro activity against various parasitic infections.
| Compound | Target Organism | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| This compound | T. cruzi | 28 - 3720 | 66 - 2782 |
| Nitrotriazoles | T. b. brucei | 0.5 - 6.0 | N/A |
These compounds have been found to be more effective than traditional treatments like benznidazole.
Materials Science
In materials science, this compound serves as a building block for synthesizing more complex molecules and materials. Its unique structural features allow it to be integrated into various polymers and materials with enhanced properties.
- Application Example : The compound can be used in the development of catalysts and other functional materials due to its ability to form stable complexes with metal ions.
Toxicity and Safety Considerations
While this compound has promising applications, safety considerations are essential:
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism.
Pathways Involved: By inhibiting specific enzymes, the compound can disrupt metabolic pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
Triazole-Benzamide Derivatives with Thiazole Substituents
- Example: 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(4-ethylphenyl)benzamide (Compound 9j) Structural Features: Incorporates a thiazole ring and sulfanyl group. Activity: Exhibits tyrosinase inhibition (IC₅₀ = 15.96 µM), attributed to the electron-rich thiazole enhancing binding to the enzyme’s active site . Synthesis: Multi-step protocol involving nucleophilic substitution and condensation (yields: 87–98%) .
HDAC Inhibitors with Acetamide Extensions
- Example: N-Hydroxy-3-(4-(2-((2-(hydroxyamino)-2-oxoethyl)amino)acetamido)phenyl)-2,2-dimethyl-3-(4H-1,2,4-triazol-4-yl)propanamide Structural Features: Extended acetamide chain mimics benzamide-based HDAC inhibitors. Activity: Designed to inhibit histone deacetylases (HDACs) for anticancer applications .
Trifluoromethyl-Substituted Analogues
- Example: N-(4H-1,2,4-Triazol-4-yl)-3-(trifluoromethyl)benzamide Structural Features: Electron-withdrawing CF₃ group at the meta position.
Coordination Polymers
- Example : Fe(C₆-tba)₃₂·H₂O (C₆-tba = 5-bis(hexyloxy)-N-(4H-1,2,4-triazol-4-yl)benzamide)
- Structural Features : Alkoxy chains modulate ligand flexibility.
- Activity : Chain length inversely correlates with high-spin (HS) state population in spin-crossover materials .
Biological Activity
N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This compound is notable for its diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The 1,2,4-triazole ring structure is known for its ability to interact with various biological targets, making it an important scaffold in medicinal chemistry.
Antibacterial Activity
Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antibacterial properties against a range of bacterial strains. For instance:
- In vitro Studies : Newly synthesized triazole compounds were tested against standard Gram-positive and Gram-negative bacteria using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assessments. Some derivatives showed remarkable activity against resistant strains like MRSA and VRE .
- Case Study : A study highlighted that certain 1,2,4-triazole derivatives exhibited MIC values comparable to established antibiotics like ceftriaxone. For example, a compound with a 4-trichloromethyl group showed an MIC of 5 µg/mL against E. coli and B. subtilis, indicating potent antibacterial efficacy .
Antifungal Activity
This compound has also been explored for its antifungal properties:
- Research Findings : Studies indicate that triazole derivatives can inhibit fungal growth effectively. The compound's structure allows it to interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been examined through various assays:
- Cytokine Release Inhibition : In vitro tests on peripheral blood mononuclear cells (PBMC) showed that certain triazole derivatives could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds derived from this scaffold demonstrated low toxicity while effectively modulating inflammatory responses .
Anticancer Activity
The anticancer effects of triazole derivatives have garnered attention in recent research:
- Mechanism of Action : Triazoles have been shown to induce apoptosis in cancer cells through various pathways. For instance, studies have indicated that certain this compound derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell cycle regulation .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4H-1,2,4-triazol-4-yl)benzamide derivatives?
- Methodological Answer : Derivatives are synthesized via condensation reactions between substituted benzoyl chlorides and 4H-1,2,4-triazole-4-amine. Typical conditions involve refluxing in aprotic solvents (e.g., DMF or ethanol) with catalysts like LiH for 12–24 hours. Post-synthesis, purification is achieved via recrystallization or column chromatography. Structural confirmation employs -NMR (δ 8.5–9.25 ppm for triazole NH), -NMR (δ 144–173 ppm for carbonyl groups), and HRMS (e.g., ES-MS m/z 192–218) .
Q. How is the structural characterization of N-(4H-1,2,4-triazol-4-yl)benzamide performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. SHELXL software refines crystallographic data, resolving bond lengths (e.g., C=O at ~1.22 Å) and angles . For metal complexes (e.g., Fe(C-tba)), Mössbauer spectroscopy provides electronic structure insights (e.g., isomer shifts of 0.3–0.5 mm/s for high-spin Fe) . Complementary techniques include IR spectroscopy (1660–1680 cm for C=O stretches) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What in vitro assays evaluate the biological activity of N-(4H-1,2,4-triazol-4-yl)benzamide derivatives?
- Methodological Answer :
- Antifungal Activity : Minimum Inhibitory Concentration (MIC) assays against Candida albicans or Aspergillus niger using broth microdilution (MIC range: 2–32 µg/mL) .
- Enzyme Inhibition : HDAC inhibition assays measure IC values via fluorometric detection of deacetylated substrates (e.g., IC < 1 µM for potent analogs) .
- Docking Studies : AutoDock Vina predicts binding modes to targets (e.g., HDAC8 active site, docking scores ≤−8.0 kcal/mol) .
Q. What analytical techniques confirm compound purity and identity?
- Methodological Answer :
- HPLC : Purity >95% using C18 columns (mobile phase: acetonitrile/water, 70:30).
- HRMS : Accurately measures molecular weight (e.g., [M+H] within 3 ppm of theoretical).
- Elemental Analysis : Validates stoichiometry (e.g., C: 73.37%, H: 5.53%, N: 17.70% for CHNO) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data during structural elucidation?
- Methodological Answer : Cross-validate NMR/IR data with SC-XRD results using SHELXL refinement. For ambiguous cases (e.g., tautomerism in triazole rings), employ complementary methods like EPR spectroscopy or variable-temperature -NMR to detect dynamic processes. Mössbauer spectroscopy further clarifies metal coordination geometry in complexes .
Q. What strategies optimize reaction yields in synthesizing triazolylbenzamide derivatives?
- Methodological Answer :
- Catalyst Screening : Test LiH, NaH, or KCO to enhance condensation efficiency (yields: 78–98%) .
- Reaction Time : Optimize reflux duration (e.g., 2–24 hours) to balance yield and side-product formation.
- High-Throughput Workflows : Use automated platforms to screen solvent systems (e.g., DMF vs. THF) and stoichiometric ratios .
Q. How do structural modifications impact pharmacological activity in N-(4H-1,2,4-triazol-4-yl)benzamide analogs?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para position to enhance HDAC inhibition (IC reduction by 40–60%) .
- Triazole Modifications : Replace 4H-1,2,4-triazole with 1,2,3-triazole to alter hydrogen-bonding interactions (docking score changes by 1.5–2.0 kcal/mol) .
- SAR Studies : Correlate logP values (e.g., 2.5–4.0) with antifungal MICs to identify lipophilicity-activity trends .
Q. How can Mössbauer spectroscopy parameters correlate with the electronic structure of N-(4H-1,2,4-triazol-4-yl)benzamide metal complexes?
- Methodological Answer : Analyze quadrupole splitting (ΔE) and isomer shift (δ) to determine oxidation states and ligand-field symmetry. For example, Fe complexes exhibit δ = 0.8–1.2 mm/s and ΔE = 2.0–3.0 mm/s, indicating octahedral geometry. Compare with DFT-calculated parameters (e.g., ORCA software) to validate electronic configurations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
